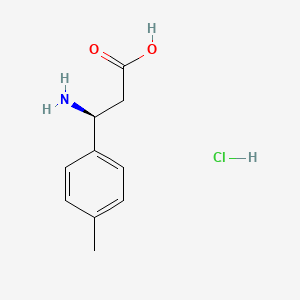
(3S)-3-amino-3-(4-methylphenyl)propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a methyl-substituted phenyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ammonia or an amine to form the corresponding amine.
Addition of Propanoic Acid: The amine is then reacted with a propanoic acid derivative under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(aminosulfonyl)phenyl]propanoic acid: This compound shares a similar core structure but has an aminosulfonyl group instead of a methyl group.
3-((4-hydroxyphenyl)amino)propanoic acid: This derivative has a hydroxy group on the phenyl ring, which imparts different chemical properties.
Uniqueness
(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a methyl-substituted phenyl group. These features influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
InChI-Schlüssel |
SQPNACGMOVSDJF-FVGYRXGTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


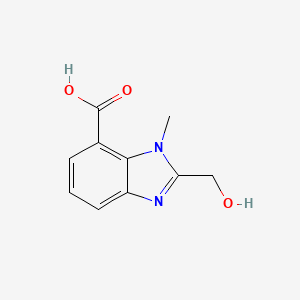
![Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B13570636.png)
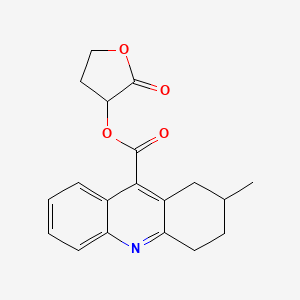


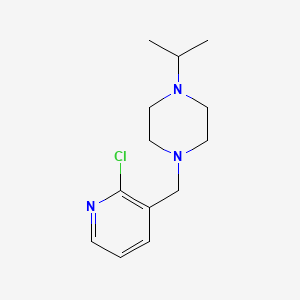

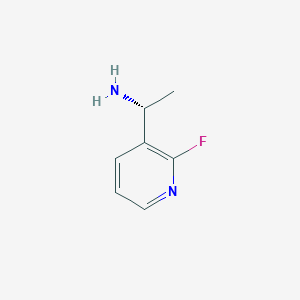
![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)
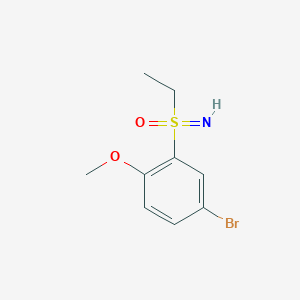
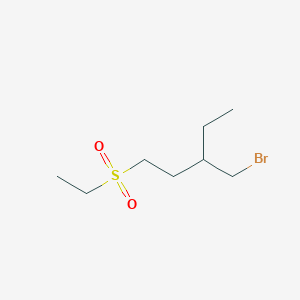

![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)

